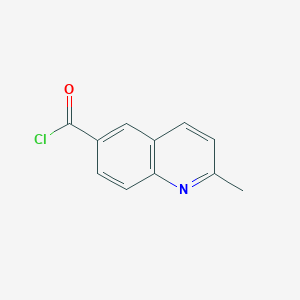
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine
Descripción general
Descripción
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, which are enzymes involved in the regulation of various cellular processes such as cell growth and division. The inhibition of these enzymes can lead to the suppression of cancer cell growth and the alleviation of inflammation.
Biochemical and Physiological Effects:
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, which can lead to the suppression of cancer cell growth and the alleviation of inflammation. It has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine in lab experiments include its high purity and availability, as well as its versatility as a building block for the synthesis of other compounds. However, its limitations include its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many future directions for research involving 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine. One potential direction is the development of more potent and selective inhibitors of protein kinases for the treatment of cancer and inflammation. Another potential direction is the development of fluorescent probes for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for neurological disorders.
Aplicaciones Científicas De Investigación
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine has been used in various scientific research applications. It is commonly used as a building block in the synthesis of other compounds. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for the treatment of various diseases such as cancer and inflammation. It has also been used in the synthesis of fluorescent probes for imaging studies.
Propiedades
IUPAC Name |
3-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-7-5-13-3-1-8(7)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFHFZPRXCUHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-](/img/structure/B1407802.png)





![4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407811.png)


